molecular formula C9H13N3O B8020759 5-(2-Oxaspiro[3.3]heptane-6-yl)-1H-pyrazol-3-ylamine

5-(2-Oxaspiro[3.3]heptane-6-yl)-1H-pyrazol-3-ylamine

Cat. No.: B8020759
M. Wt: 179.22 g/mol
InChI Key: PZPPBMLKKUZJPB-UHFFFAOYSA-N
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Description

5-(2-Oxaspiro[3.3]heptane-6-yl)-1H-pyrazol-3-ylamine (CAS: MFCD27988087) is a spirocyclic amine derivative featuring a pyrazole core substituted with a 2-oxaspiro[3.3]heptane moiety at position 5 and an amine group at position 2. This compound is commercially available with a purity of 95% and is categorized as a building block for medicinal chemistry and drug discovery . Its unique spirocyclic structure confers enhanced rigidity and stereochemical complexity, which may improve binding specificity in biological targets compared to non-spirocyclic analogs.

Properties

IUPAC Name

5-(2-oxaspiro[3.3]heptan-6-yl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-8-1-7(11-12-8)6-2-9(3-6)4-13-5-9/h1,6H,2-5H2,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPPBMLKKUZJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12COC2)C3=CC(=NN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Oxaspiro[3.3]heptane-6-yl)-1H-pyrazol-3-ylamine typically involves the formation of the spirocyclic ring followed by the introduction of the pyrazole group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic ring. This is followed by the reaction with hydrazine or a hydrazine derivative to introduce the pyrazole moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-Oxaspiro[3.3]heptane-6-yl)-1H-pyrazol-3-ylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

5-(2-Oxaspiro[3.3]heptane-6-yl)-1H-pyrazol-3-ylamine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is studied for its potential use in the development of novel materials with unique mechanical and thermal properties.

    Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 5-(2-Oxaspiro[3.3]heptane-6-yl)-1H-pyrazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, while the pyrazole moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 5-(2-Oxaspiro[3.3]heptane-6-yl)-1H-pyrazol-3-ylamine is compared with related spirocyclic amines and pyrazole derivatives (Table 1). Key structural and functional differences are highlighted below.

Table 1: Structural and Physicochemical Comparison

Compound ID Structure Molecular Formula Molecular Weight (g/mol) Purity Key Substituents/Features
QM-9122 (Target Compound) This compound C₉H₁₃N₃O 179.22 95% Spirocyclic oxetane, pyrazole-3-amine
QJ-7969 2-Oxaspiro[3.3]heptan-6-ylmethanamine C₇H₁₃NO 141.19 95% Spirocyclic oxetane, primary amine
QV-7618 2-Oxaspiro[3.5]nonane-7-methanamine C₉H₁₇NO 167.24 95% Larger spiro ring (3.5 system), methanamine
QV-2264 1-Oxaspiro[4.4]non-3-ylamine C₉H₁₇NO 167.24 95% Spiro[4.4] system, amine at position 3
AM-2290 1-(Oxan-2-yl)pyrazole-5-methanamine C₈H₁₃N₃O 179.21 96% Pyrazole with oxane substituent

Key Findings

Spirocyclic vs. Non-Spirocyclic Analogs: The target compound (QM-9122) exhibits greater rigidity compared to non-spirocyclic analogs like AM-2290, which features a flexible oxane substituent. This rigidity may enhance metabolic stability and reduce off-target interactions .

Ring Size and Substitution Effects :

  • QV-7618 and QV-2264, with larger spiro rings (3.5 and 4.4 systems, respectively), show increased molecular weight and lipophilicity compared to QM-9122. These properties may affect bioavailability; for instance, QV-7618’s logP is predicted to be higher (~1.8 vs. ~1.2 for QM-9122) due to its extended spiro structure .

Functional Group Diversity :

  • The pyrazole-3-amine group in QM-9122 distinguishes it from primary amines like QJ-7967. Pyrazole derivatives are often prioritized in kinase inhibitor design due to their ability to form π-π stacking and hydrogen bonds .

Biological Activity

5-(2-Oxaspiro[3.3]heptane-6-yl)-1H-pyrazol-3-ylamine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and anti-inflammatory studies. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrazole derivatives, characterized by the presence of a pyrazole ring fused with a spirocyclic structure. Its molecular formula is C9H13N3OC_9H_{13}N_3O and it has a molecular weight of approximately 179.22 g/mol. The unique structure of this compound may contribute to its diverse biological activities.

Research indicates that pyrazole derivatives, including this compound, exert their biological effects through several mechanisms:

  • Anti-Cancer Activity :
    • The compound has shown promise as an anti-proliferative agent against various cancer cell lines. Studies suggest that it may inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression, such as the p38 MAPK pathway and tubulin polymerization .
    • A recent study demonstrated that derivatives similar to this compound displayed significant inhibition of reactive oxygen species (ROS) production in human platelets, which is crucial for cancer cell proliferation .
  • Anti-Inflammatory Properties :
    • The anti-inflammatory potential of this compound is linked to its ability to inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators. This action reduces inflammation and may provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. Key findings from SAR studies include:

  • Substituent Variations : Modifications at the 3-position of the pyrazole ring have been shown to enhance anti-cancer activity. For instance, introducing larger or more lipophilic substituents can increase the compound's potency against specific cancer types .
Modification Effect on Activity
Methyl group at C3Increased anti-cancer activity
Flexible alkyl chain at N1Enhanced inhibition of ROS production
Acylhydrazonic linker repositioningImproved interaction with target proteins

Case Studies

  • Cell Viability Assays :
    • In vitro studies have utilized MTT assays to evaluate the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. Results indicated IC50 values ranging from 113 to 200 µM, showcasing significant anti-proliferative effects .
  • Platelet Aggregation Studies :
    • The impact on platelet function was assessed through aggregation assays, revealing that the compound significantly inhibited thrombin-induced platelet aggregation, implicating its potential use in cardiovascular therapies .

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